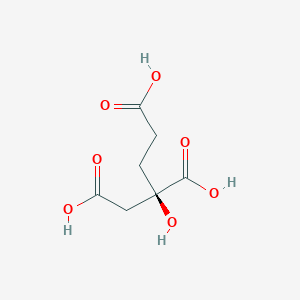
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid is a straight-chain aliphatic carboxylic acid with the molecular formula C₇H₁₀O₇. This compound is notable for its structural complexity, featuring both hydroxyl and carboxyl functional groups. It is a derivative of adipic acid, which is widely used in the production of nylon and other polymers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid can be synthesized through various methods, including microbial biosynthesis and chemical synthesis. Microbial biosynthesis involves the use of engineered microorganisms to convert renewable feedstocks into the desired product. This method is environmentally friendly and can be conducted under mild conditions without harsh chemicals .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic conversion of biomass-derived intermediates. Advances in catalytic routes have enabled the efficient production of carboxylic acids from renewable resources, making the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions: (R)-2-hydroxybutane-1,2,4-tricarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of hydroxyl and carboxyl groups, which are reactive under different conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and hydrochloric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
(R)-2-hydroxybutane-1,2,4-tricarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and its potential as a biomarker.
Medicine: Research is ongoing into its potential therapeutic applications, including its use in drug development.
Industry: It is used in the production of biodegradable polymers and other environmentally friendly materials.
Wirkmechanismus
The mechanism of action of (R)-2-hydroxybutane-1,2,4-tricarboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxyl groups enable it to participate in hydrogen bonding and other interactions, influencing its biological activity. Studies have shown that it can modulate enzyme activity and affect metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Adipic Acid: A precursor to (R)-2-hydroxybutane-1,2,4-tricarboxylic acid, widely used in the production of nylon.
3-Hydroxy-3-Carboxymethyl-Adipic Acid: Another derivative with similar structural features.
Uniqueness: this compound is unique due to its combination of hydroxyl and carboxyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
13052-73-8 |
|---|---|
Molekularformel |
C7H10O7 |
Molekulargewicht |
206.15 g/mol |
IUPAC-Name |
(2R)-2-hydroxybutane-1,2,4-tricarboxylic acid |
InChI |
InChI=1S/C7H10O7/c8-4(9)1-2-7(14,6(12)13)3-5(10)11/h14H,1-3H2,(H,8,9)(H,10,11)(H,12,13)/t7-/m1/s1 |
InChI-Schlüssel |
XKJVEVRQMLKSMO-SSDOTTSWSA-N |
SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Isomerische SMILES |
C(C[C@@](CC(=O)O)(C(=O)O)O)C(=O)O |
Kanonische SMILES |
C(CC(CC(=O)O)(C(=O)O)O)C(=O)O |
Key on ui other cas no. |
3562-74-1 |
Physikalische Beschreibung |
Solid |
Synonyme |
homocitrate homocitric acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















